(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine
Overview
Description
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
The compound belongs to the class of isoxazoles, which are often found in various bioactive molecules. Isoxazoles can interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The mode of action of isoxazoles can vary greatly depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their targets .
Biochemical pathways
Isoxazoles can be involved in a wide range of biochemical pathways, depending on their specific targets. They can affect signal transduction pathways, metabolic pathways, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of isoxazoles can also vary greatly depending on their specific structure. Some isoxazoles are well absorbed and distributed in the body, while others may be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of isoxazoles can include changes in enzyme activity, alterations in signal transduction, and effects on cell growth and proliferation .
Action environment
The action, efficacy, and stability of isoxazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Biological Activity
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine, a compound characterized by its isoxazole ring structure and a chlorophenyl group, has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological properties, synthesis, and applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a five-membered isoxazole ring that includes both nitrogen and oxygen atoms. The presence of the chlorophenyl group enhances its lipophilicity, which is often correlated with biological activity. The methanamine moiety may contribute to its reactivity and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antidiabetic Effects : Similar compounds have shown potential in inhibiting enzymes such as α-amylase, which plays a crucial role in carbohydrate digestion. For instance, related isoxazole derivatives demonstrated inhibition rates between 64.5% to 94.7% at concentrations of 50 μM .
- Anticancer Properties : Preliminary studies suggest that isoxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been tested against HeLa and MCF-7 cell lines, showing varying degrees of cytotoxicity .
- Antibacterial Activity : Isoxazoles have been noted for their antibacterial properties, making them candidates for further exploration in antimicrobial therapies .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Isoxazole Ring : This can be achieved through reactions involving hydroxylamine and appropriate carbonyl compounds.
- Substitution Reactions : The introduction of the chlorophenyl group may involve electrophilic aromatic substitution or coupling reactions.
- Final Derivatization : The methanamine group can be introduced through reductive amination or other amine synthesis methods.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antidiabetic Studies : A study on isoxazole derivatives indicated significant inhibition of α-amylase activity, with IC50 values ranging from 12.6 μM to 27.6 μM for the most effective compounds . This suggests that this compound may have similar potential.
- Anticancer Activity : In a comparative analysis, certain isoxazole derivatives displayed IC50 values comparable to established anticancer drugs such as paclitaxel . This positions this compound as a candidate for further investigation in cancer therapeutics.
- Mechanistic Insights : Research into the mechanisms behind the biological activities of isoxazoles indicates that structural modifications significantly influence their pharmacological profiles. Variations in substituents on the isoxazole ring can modulate interactions with biological targets, enhancing efficacy .
Properties
IUPAC Name |
[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-8-3-1-2-7(4-8)10-5-9(6-12)14-13-10/h1-5H,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGWLLFZCBEGJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672468 | |
Record name | 1-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-50-7 | |
Record name | 3-(3-Chlorophenyl)-5-isoxazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885273-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.